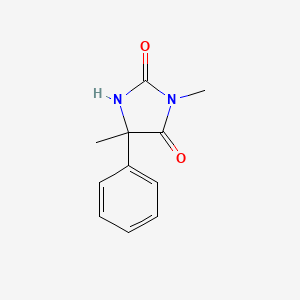![molecular formula C28H30ClN5OS2 B12008908 N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618441-53-5](/img/structure/B12008908.png)
N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a mouthful of a name! Let’s break it down:
Chemical Formula: CHClNS
Structure: !Compound Structure
This compound belongs to the class of acetamides and contains a triazole ring, a phenyl group, and a chloro-substituted aromatic ring. It’s used in various scientific and industrial applications due to its intriguing properties.
Vorbereitungsmethoden
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production typically involves the first synthetic route due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Oxidation: The compound is susceptible to oxidation under certain conditions.
Reduction: Reduction of the nitro group in the phenyl ring can yield a corresponding amine.
Substitution: The chloro-substituted phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents: Thionyl chloride, isopropylamine, and reducing agents.
Major Products: Acetamide derivatives and substituted triazoles.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated as a potential antifungal agent.
Chemistry: Used in ligand design for metal complexes.
Biology: Studied for its interactions with biological receptors.
Industry: Employed in the synthesis of other compounds.
Wirkmechanismus
- The compound likely interacts with specific protein targets, affecting cellular processes.
- Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other acetamides, triazoles, and phenyl-substituted compounds.
Uniqueness: The combination of triazole, phenyl, and chloro-substituted moieties sets it apart.
Eigenschaften
CAS-Nummer |
618441-53-5 |
|---|---|
Molekularformel |
C28H30ClN5OS2 |
Molekulargewicht |
552.2 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-[[4-phenyl-5-[(N-propan-2-ylanilino)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H30ClN5OS2/c1-20(2)33(22-11-6-4-7-12-22)19-36-17-26-31-32-28(34(26)23-13-8-5-9-14-23)37-18-27(35)30-25-16-10-15-24(29)21(25)3/h4-16,20H,17-19H2,1-3H3,(H,30,35) |
InChI-Schlüssel |
TYNNBJZJGLVECX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSCN(C4=CC=CC=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008844.png)

![2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12008852.png)


![N-{2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B12008867.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)

![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008890.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12008892.png)



